Vinamidine-hydroxide Sulfate
Description
Properties
CAS No. |
70560-45-1 |
|---|---|
Molecular Formula |
C₄₆H₅₆N₄O₁₁ . x( H₂O₄S) |
Molecular Weight |
840.969808 |
Synonyms |
3’R-Hydroxyvinamidine; 3’R-Hydroxycatharinine; (3’R)-4’-Deoxy-3’-hydroxy-4’,5’-dioxo-4’,5’-secovincaleukoblastine; (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]-7-(metho |
Origin of Product |
United States |
Advanced Spectroscopic and Diffractional Structural Elucidation of Vinamidine Hydroxide Sulfate and Its Core Structure
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound with the complexity of Vinamidine-hydroxide Sulfate (B86663), a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.
The ¹H NMR spectrum of Vinamidine-hydroxide Sulfate is anticipated to be complex, with numerous signals corresponding to the 58 protons in the molecule. Protons in different chemical environments will resonate at distinct chemical shifts (δ), measured in parts per million (ppm). For instance, aromatic protons are expected to appear in the downfield region (typically δ 7-8), while aliphatic protons will be found in the upfield region (δ 1-4). The integration of these signals would correspond to the number of protons in each environment.
Coupling constants (J), measured in Hertz (Hz), would provide crucial information about the connectivity of adjacent protons. The magnitude of the coupling constant helps in determining the dihedral angle between protons, which is vital for stereochemical assignments. For example, vicinal coupling (³J) between protons on adjacent carbons can distinguish between cis and trans isomers in cyclic systems or across double bonds.
Table 1: Predicted ¹H NMR Data for Key Structural Motifs in this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| Aromatic Protons | 7.0 - 8.5 | 7 - 9 (ortho), 2 - 3 (meta), <1 (para) |
| Olefinic Protons | 5.0 - 6.5 | 10 - 18 (trans), 6 - 12 (cis) |
| Protons α to Nitrogen | 3.0 - 4.5 | 5 - 8 |
| Aliphatic Protons | 0.8 - 2.5 | 6 - 8 |
Note: This table presents generalized predicted values. Actual experimental values may vary based on the specific electronic and steric environment within the molecule.
The ¹³C NMR spectrum will provide information on the carbon framework of this compound. With 46 carbon atoms, the spectrum is expected to show a corresponding number of signals, assuming no magnetic equivalence. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. Carbonyl carbons are typically observed in the most downfield region (δ 160-220), followed by aromatic and olefinic carbons (δ 100-150), and finally aliphatic carbons (δ 10-60).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbons | 160 - 200 |
| Aromatic/Olefinic Carbons | 100 - 150 |
| Carbons bonded to Nitrogen | 40 - 60 |
| Aliphatic Carbons | 10 - 50 |
To unambiguously assign all proton and carbon signals and to determine the complete connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the sequence of protons within spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together different fragments of the molecule and for assigning quaternary carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the stereochemistry and conformation of the molecule.
While natural abundance ²H NMR is generally not feasible due to the low natural abundance of deuterium (B1214612) (0.016%), the synthesis of isotopically labeled analogues of this compound would allow for specialized ²H NMR studies. wikipedia.org By selectively replacing specific protons with deuterium, one can simplify complex ¹H NMR spectra and probe specific sites within the molecule. researchgate.net ²H NMR can provide information on molecular dynamics and order in solid-state samples. wikipedia.org The disappearance of a signal in the ¹H NMR spectrum after deuterium exchange (e.g., with D₂O) can definitively identify labile protons such as those in hydroxyl or amine groups. libretexts.org
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (C46H58N4O15S), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million would confirm the elemental composition of the molecule. nih.gov The fragmentation of the molecular ion in the mass spectrometer provides smaller, charged fragments whose masses can also be accurately measured, offering clues about the molecule's structure. wikipedia.org The fragmentation process is influenced by the stability of the resulting ions, with more stable carbocations being more likely to form. chemguide.co.uk
Table 3: Theoretical Exact Mass for this compound
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| This compound | C46H58N4O15S | 938.3619 |
Note: This value is calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules like this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a wealth of information about the molecule's structure, including its core skeleton and the nature and location of functional groups.
For a compound with the complexity of a Vinamidine core structure and a hydroxide (B78521) sulfate group, the fragmentation in positive ion mode would likely proceed through several key pathways. The initial electrospray ionization (ESI) would produce a protonated molecule, [M+H]⁺. In the collision cell of the mass spectrometer, this precursor ion would be subjected to collision-induced dissociation (CID), leading to a cascade of fragment ions.
Key expected fragmentation pathways for the this compound core structure would involve:
Neutral Loss of Sulfuric Acid: A primary and diagnostic fragmentation would be the loss of the sulfate group, likely as a neutral loss of sulfuric acid (H₂SO₄; 98 Da) or sulfur trioxide (SO₃; 80 Da), particularly in negative ion mode. uab.edu
Cleavage of the Alkaloid Core: The complex polycyclic core, presumed to be similar to vinca (B1221190) alkaloids, would undergo characteristic cleavages. This often involves the rupture of the bonds connecting the main ring systems. researchgate.net
Loss of Small Functional Groups: Sequential losses of small molecules such as water (H₂O; 18 Da) from the hydroxide group, and other functionalities present on the core structure, would be anticipated.
The resulting product ion spectrum would be a composite of these fragmentation events, allowing for the reconstruction of the molecular structure. The table below illustrates a hypothetical fragmentation pattern based on common fragmentation behaviors of related complex alkaloids and sulfated compounds. uab.eduresearchgate.net
Interactive Data Table: Hypothetical MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of a hydroxyl group as water |
| [M+H]⁺ | [M+H - SO₃]⁺ | 80 | Loss of sulfur trioxide from the sulfate group |
| [M+H]⁺ | [M+H - H₂SO₄]⁺ | 98 | Loss of the sulfate group as sulfuric acid |
| [M+H]⁺ | Varies | Varies | Cleavage of the core alkaloid structure |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary and offer a comprehensive profile of the molecular structure.
For this compound, the spectra would be dominated by the characteristic vibrations of its core alkaloid structure and the appended hydroxide and sulfate groups. The complex polycyclic core would give rise to a multitude of bands in the fingerprint region (below 1500 cm⁻¹), making this region unique for identification. nih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
Key characteristic absorption bands expected for this compound are:
O-H Stretching: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. researchgate.netlibretexts.org This broadening is a result of hydrogen bonding.
N-H Stretching: If the alkaloid core contains secondary amine functionalities, N-H stretching vibrations would appear in a similar region to O-H stretching, typically around 3400-3250 cm⁻¹.
C-H Stretching: Absorptions corresponding to C-H stretching in aromatic and aliphatic parts of the molecule would be observed in the 3100-2850 cm⁻¹ region. vscht.cz
C=O Stretching: Should the core structure contain carbonyl groups, strong absorption bands would be present in the 1750-1650 cm⁻¹ range.
S=O Stretching: The sulfate group (SO₄²⁻) would exhibit strong, characteristic absorption bands due to S=O stretching vibrations, typically found in the 1250-1100 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O stretching vibration from the hydroxyl group would likely appear in the 1260-1050 cm⁻¹ region. libretexts.org
The table below summarizes the expected characteristic FT-IR absorption bands for this compound. researchgate.netlibretexts.orgvscht.czresearchgate.net
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500-3200 | Strong, Broad | Hydroxyl (-OH) | O-H Stretch |
| 3100-3000 | Medium | Aromatic C-H | C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H | C-H Stretch |
| 1250-1100 | Strong | Sulfate (S=O) | S=O Stretch |
| 1260-1050 | Medium-Strong | Hydroxyl (C-O) | C-O Stretch |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.
For a complex, chiral molecule like this compound, single-crystal X-ray diffraction would be invaluable. By successfully growing a single crystal of sufficient quality, the resulting diffraction pattern can be used to construct an electron density map, from which the positions of all non-hydrogen atoms can be determined.
The crystal structure of the closely related vinca alkaloid, vinblastine (B1199706) sulfate, has been determined and provides a model for what could be expected for this compound. researchgate.netrsc.org Key findings from such an analysis would include:
Absolute Stereochemistry: The unambiguous assignment of the absolute configuration (R or S) at all stereocenters within the molecule.
Molecular Conformation: The precise conformation of the various ring systems within the alkaloid core. For instance, in vinblastine sulfate, the nine-membered azacyclononane ring adopts a conformation with one part being planar with the indole (B1671886) ring and the other in a boat conformation. researchgate.netrsc.org
Intermolecular Interactions: The arrangement of the molecules in the crystal lattice, including hydrogen bonding networks involving the hydroxide and sulfate groups, as well as water molecules of crystallization. The sulfate ion often plays a crucial role in stabilizing the crystal structure through extensive hydrogen bonding. researchgate.netrsc.org
The table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic sulfate salts.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.5 |
| b (Å) | 15.8 |
| c (Å) | 25.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 4960 |
| Z | 4 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals.
While this compound in its ground state is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, EPR spectroscopy could be a powerful tool for studying potential radical intermediates that may form during its synthesis, metabolism, or degradation. For instance, oxidative processes could lead to the formation of radical cations or other reactive radical species.
Due to the typically short lifetimes and low concentrations of such radicals, a technique known as spin trapping is often employed. nih.gov This involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical (a spin adduct) that can be readily detected by EPR. mdpi.com The parameters of the EPR spectrum of the spin adduct, such as the g-value and hyperfine coupling constants, can provide information about the structure of the original, short-lived radical.
While no specific EPR studies on this compound are reported, the table below provides hypothetical EPR parameters for a potential radical intermediate, based on values for similar organic radicals.
Interactive Data Table: Hypothetical EPR Parameters for a Radical Intermediate of Vinamidine
| Radical Species | g-value | Hyperfine Coupling Constants (Gauss) |
| Vinamidine-derived nitroxide spin adduct | 2.0060 | aN = 14.5 G, aH = 2.5 G |
Synthetic Methodologies for Vinamidine and Its Analogues
Total Synthesis Approaches to the Vinamidine Core
The construction of the fundamental vinamidine framework can be achieved through various synthetic strategies, which can be broadly categorized as convergent and divergent approaches. These methods allow for the systematic assembly of the molecule from simpler starting materials.
Multi-Step Convergent and Divergent Synthetic Strategies
Divergent synthesis , in contrast, begins with a common precursor that is elaborated through different reaction pathways to generate a library of related vinamidine analogs. ucla.edu This strategy is particularly useful for exploring the structure-activity relationships of a class of compounds. A typical divergent approach might start with a simple vinamidinium salt, which can then undergo various substitution reactions at its electrophilic centers to introduce a range of functional groups. researchgate.net For example, substituted acetic acids can react with phosphorus oxychloride in the presence of a formamide (B127407) to yield vinamidinium salts, which serve as versatile intermediates. nih.gov These salts can then be reacted with different nucleophiles to produce a variety of vinamidine derivatives. researchgate.net
| Strategy | Description | Key Features |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Potentially higher overall yields, parallel synthesis streamlines workflow. |
| Divergent | Elaboration of a common intermediate through various reaction pathways. | Efficient for generating libraries of analogs, ideal for structure-activity relationship studies. |
Asymmetric Synthesis of Enantiopure Vinamidine Scaffolds
The synthesis of enantiomerically pure vinamidine scaffolds is crucial when these molecules are intended for applications where chirality is a key factor. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
In the context of vinamidine synthesis, an asymmetric approach could involve the use of a chiral Lewis acid or a chiral organocatalyst to control the stereochemical outcome of a key bond-forming reaction. For example, a chiral scandium catalyst has been shown to be effective in promoting highly enantioselective Michael reactions, a type of reaction that could be adapted for the construction of a chiral vinamidine precursor. While specific examples for the direct asymmetric synthesis of the vinamidine core are not prevalent in the literature, the principles of asymmetric catalysis are well-established and could be applied to this system. scilit.com The development of such methods would be a significant advancement in the field, enabling the synthesis of optically active vinamidines for various applications.
Semisynthetic Derivatization of Vinamidine Precursors
Semisynthesis involves the chemical modification of a naturally occurring or readily available precursor to produce the desired derivative. This approach is often more practical than a full total synthesis, especially for complex molecules.
Regioselective Functionalization Strategies
Regioselectivity refers to the control of the position at which a chemical reaction occurs in a molecule with multiple potential reaction sites. For vinamidine precursors, which possess multiple reactive positions, regioselective functionalization is key to synthesizing specific analogs. Vinamidinium salts, being electron-deficient, are susceptible to nucleophilic attack at specific carbons. researchgate.net By carefully choosing the reaction conditions and the nature of the nucleophile, it is possible to direct the functionalization to a desired position. For instance, the reaction of vinamidinium salts with bifunctional nucleophiles can lead to the formation of various heterocyclic systems, demonstrating the high degree of regiocontrol that can be achieved. sioc-journal.cn
| Functionalization Target | Reagents and Conditions | Outcome |
| C-2 Position of Vinamidinium Salt | Varies depending on substrate and desired substituent. | Introduction of various functional groups. |
| Terminal Nitrogen Atoms | Amine exchange reactions. | Synthesis of symmetrically or unsymmetrically substituted vinamidines. researchgate.net |
Synthesis of Labeled Analogues (e.g., Deuterated Vinamidine)
Isotopically labeled compounds, such as those containing deuterium (B1214612) (²H), are invaluable tools in mechanistic studies and for analytical purposes, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ucla.edunih.gov The synthesis of deuterated vinamidine analogs can be achieved by introducing deuterium atoms at specific positions in the molecule.
One common strategy for deuteration is to use a deuterated solvent or reagent in a key synthetic step. For example, a deprotonation-deuteration sequence can be employed where a proton at a specific position is removed by a strong base, and the resulting anion is quenched with a deuterium source, such as deuterated water (D₂O) or a deuterated solvent. The efficiency of deuterium incorporation can be readily assessed by NMR spectroscopy, where the disappearance of a proton signal and the appearance of a characteristic carbon-deuterium coupling pattern in the ¹³C NMR spectrum would confirm successful labeling. ucla.edu
Formation of Vinamidine-hydroxide Sulfate (B86663)
The formation of a salt, such as a sulfate, is a common practice in pharmaceutical and chemical sciences to improve the stability, solubility, and handling of a compound. Vinamidine, being a basic compound due to the presence of nitrogen atoms, can react with an acid to form a salt. libretexts.org
The preparation of Vinamidine-hydroxide Sulfate would involve the reaction of the vinamidine free base with sulfuric acid (H₂SO₄). The stoichiometry of the reaction would determine the nature of the resulting salt. Given the name "hydroxide sulfate," it is plausible that this refers to a hydrated sulfate salt, where a molecule of water is incorporated into the crystal lattice along with the vinamidine cation and the sulfate anion.
A general procedure for the formation of such a salt would involve dissolving the vinamidine base in a suitable organic solvent and then adding a stoichiometric amount of aqueous sulfuric acid. The resulting salt would then precipitate out of the solution and could be isolated by filtration. Careful control of the reaction conditions, such as temperature and the rate of acid addition, would be crucial to obtain a pure and crystalline product. The presence of both hydroxide (B78521) (from water) and sulfate ions in the final product would be confirmed by analytical techniques such as elemental analysis and infrared (IR) spectroscopy. A similar process is employed in the preparation of vindesine (B1683056) sulfate, where the base is dissolved in a solvent like acetonitrile (B52724) and treated with aqueous sulfuric acid to yield the monosulfate. google.com
Acid-Base Chemistry in Salt Formation
The formation of this compound is fundamentally an acid-base reaction. Vinamidine, containing basic nitrogen atoms, acts as a Brønsted-Lowry base, while sulfuric acid serves as the Brønsted-Lowry acid. In this reaction, the lone pair of electrons on the nitrogen atoms of the vinamidine molecule accepts protons (H⁺) from sulfuric acid. This protonation results in the formation of a positively charged vinamidinium cation.
Crystallization and Purification Techniques for the Sulfate Salt
Crystallization is a primary technique for the purification of solid organic compounds like this compound. uct.ac.za The process leverages differences in solubility of the compound and its impurities in a given solvent at different temperatures. A general procedure involves dissolving the impure sulfate salt in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. uct.ac.za Any insoluble impurities can be removed at this stage by hot filtration.
The hot, saturated solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the this compound also decreases, causing the compound to crystallize out of the solution while the impurities, present in smaller amounts, remain dissolved. uct.ac.za The quality and size of the crystals can be improved by using dilute solutions and allowing for slow precipitation. uct.ac.za
Once crystallization is complete, the purified crystals are isolated from the supernatant (the remaining solution) via vacuum filtration, often using a Büchner funnel. uct.ac.za The isolated crystals are then washed with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface. uct.ac.za Finally, the purified this compound crystals are dried to remove any remaining solvent. This technique is highly effective for obtaining high-purity crystalline salts. nih.gov
Development of Novel Synthetic Pathways to Vinamidine and Vinamidinium Salts
Researchers have explored various synthetic strategies to access vinamidine and its corresponding vinamidinium salts, which are valuable precursors for more complex molecules. nih.gov These pathways often focus on efficiency, scalability, and the ability to introduce diverse functionalities.
Oxidation Reactions (e.g., using meta-chloroperbenzoic acid, m-CPBA)
Oxidation of vinamidine derivatives represents a key synthetic transformation. The use of meta-chloroperbenzoic acid (m-CPBA), a common and powerful oxidizing agent, provides a simple and direct method for synthesizing α-keto-β-diimine ligands from parent vinamidines. nih.goveurekaselect.com This reaction is a significant step in producing new, persistent 1,3-di(amino)oxyallyl radical cations. nih.gov The protocol is noted for its convenience where traditional synthetic routes were lacking. nih.gov m-CPBA is effective in various oxidative reactions, including the oxidation of amines. organic-chemistry.orgresearchgate.net
Table 1: Oxidation of Vinamidine Derivatives
| Reactant | Oxidizing Agent | Key Product | Significance |
|---|---|---|---|
| Vinamidinium Salts | m-CPBA | 1,3-di(amino)oxyallyl radical cations | Key synthetic step towards new persistent radicals. nih.gov |
Amine Exchange Reactions in Vinamidinium Salt Derivatives
Amine exchange reactions offer a highly efficient method for diversifying the structure of vinamidinium salts. nih.govnih.gov This process allows for the synthesis of vinamidinium salts with varied amine functionalities, which are crucial for creating a broader range of subsequent molecules like secondary and tertiary allylic amines. nih.govnih.gov The reaction is typically carried out by heating the parent vinamidinium salt with an excess of a primary or secondary amine in a solvent such as methanol (B129727) or ethanol. nih.gov This process drives the evolution of dimethylamine (B145610) gas, pushing the reaction to completion with high yields and excellent purity. nih.gov Both cyclic and acyclic secondary amines, as well as primary amines, are effective in this transformation. nih.gov
Table 2: Amine Exchange Reaction Efficiency
| Amine Type | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Primary Amines | Excess amine, heated in methanol or ethanol | Very high yield, excellent purity. nih.gov | nih.gov |
Condensation Reactions for Vinamidine Ligand Synthesis
Condensation reactions are fundamental to the synthesis of the vinamidine core structure. libretexts.orglibretexts.org A condensation reaction involves the joining of two molecules to form a single, larger molecule, accompanied by the elimination of a small molecule, frequently water. libretexts.org For instance, the synthesis of vinamidinium salts can be achieved through the reaction of substituted acetic acids and formamides in the presence of phosphorus oxychloride. researchgate.netacs.org This approach builds the characteristic three-carbon backbone of the vinamidinium system. Similarly, condensation reactions are employed to synthesize complex heterocyclic systems, such as polycyclic guanidines, from N-amidinyliminium ions. researchgate.net This versatility makes condensation a key strategy for constructing vinamidine ligands and their derivatives.
Analogue and Derivative Synthesis for Structure-Property Relationship Studies
The synthesis of vinamidine analogues and derivatives is critical for conducting structure-property relationship (SPR) studies. By systematically modifying the core vinamidine structure, researchers can investigate how specific chemical changes influence the compound's physical, chemical, and biological properties.
Amine exchange reactions are a prime example of a tool used for this purpose, allowing for the creation of a diverse library of vinamidinium salts with different N-substituents. nih.govnih.gov These derivatives can then be used in further reactions to generate a variety of functionalized molecules. nih.govnih.gov For example, novel aryl-substituted 2-aminopyridine (B139424) derivatives, developed as potential anti-Alzheimer agents, were synthesized through a cascade reaction involving aryl vinamidinium salts. researchgate.net The development of divergent synthetic routes allows for the creation of multiple, distinct alkaloid structures from a common late-stage intermediate, facilitating the exploration of unnatural derivatives for property evaluation. nih.gov Such studies are essential for optimizing compounds for specific applications, ranging from materials science to medicinal chemistry. nih.govresearchgate.net
Modifications of the Vinamidine Framework
The vinamidine framework, characterized by a 1,5-diazapentadiene system, serves as a versatile scaffold in organic synthesis. researchgate.netresearchgate.net These compounds can be viewed as vinylogous amidines and are stabilized as "push-pull" alkenes. researchgate.netresearchgate.net A key feature of their chemistry is their reactivity towards both electrophiles (at the β-carbon) and nucleophiles (at the α-carbon), often resulting in substitution rather than addition, which preserves the conjugated system. researchgate.net
A common approach to modifying the vinamidine framework begins with the synthesis of vinamidinium salts. Substituted acetic acids can react with formamides in the presence of phosphorus oxychloride to produce a variety of vinamidinium hexafluorophosphate (B91526) salts in moderate to good yields. researchgate.netnih.gov These salts are typically non-hygroscopic solids, which makes them easy to handle. researchgate.netnih.gov
Further modifications can be achieved through several synthetic strategies:
Amine Exchange: One of the significant reactions of vinamidinium salts is amine exchange. This method allows for the preparation of 1,3-differentially substituted vinamidinium salts, showcasing the ability to introduce diverse functionalities onto the nitrogen atoms. researchgate.netresearchgate.netnih.gov
Substitution at the Central Carbon: The central carbon atom (C2 or β-position) of the vinamidinium salt is susceptible to nucleophilic attack, enabling the introduction of various substituents. For instance, the symmetrical 2-chlorovinamidinium salt can be prepared via displacement. nih.gov These 2-chloro derivatives can subsequently be reduced back to the parent vinamidinium salts using reagents like hydroiodic acid (HI) or triphenylphosphine/p-toluenesulfonic acid (PPh3/pTSA). researchgate.netnih.gov
Annulation Reactions: Vinamidinium salts are valuable reagents in annulation reactions for constructing heterocyclic systems. They can react with α-aryl ketones to generate 3-arylpyridines, a reaction that is particularly efficient when the vinamidinium salt possesses electron-withdrawing groups at the β-position. researchgate.net This methodology has been applied to the synthesis of specific pharmaceutical agents. researchgate.net Similarly, reactions with nucleophiles like amidines, guanidines, or α-amino acid esters can lead to the formation of pyrimidines and highly functionalized pyrroles, respectively. researchgate.netresearchgate.net
The table below summarizes the synthesis of various substituted vinamidinium salts from substituted acetic acids and formamides. researchgate.netnih.gov
| Starting Acetic Acid | Starting Formamide | Product (Vinamidinium Salt) | Yield |
| Phenylacetic acid | N,N-Dimethylformamide | β-Phenyl-bis(dimethylamino)trimethinium hexafluorophosphate | 40-67% |
| 4-Methoxyphenylacetic acid | N,N-Dimethylformamide | β-(4-Methoxyphenyl)-bis(dimethylamino)trimethinium hexafluorophosphate | 40-67% |
| 4-Chlorophenylacetic acid | N,N-Dimethylformamide | β-(4-Chlorophenyl)-bis(dimethylamino)trimethinium hexafluorophosphate | 40-67% |
| Acetic Acid | N-Methylformanilide | β-Methyl-bis(N-methyl-N-phenylamino)trimethinium hexafluorophosphate | 40-67% |
| --- | --- | 1,3-Differentially substituted vinamidinium salt (via amine exchange) | 81% |
| --- | --- | Symmetrical 2-chlorovinamidinium salt | 71% |
Synthetic Access to α-Keto-β-Diimine Ligands from Vinamidine Derivatives
α-Keto-β-diimine ligands, which are derivatives of the β-diketiminate (NacNac) ligand class, feature a significant modification at the central carbon atom. nih.govresearchgate.net These electron-deficient ligands have shown utility in coordination chemistry, particularly in designing highly active nickel(II) initiators for olefin polymerization. researchgate.net However, their development has been historically limited by a lack of convenient synthetic methods. nih.govrsc.org
A previously established, yet cumbersome, method for synthesizing α-keto-β-diimines involved a multi-step process starting from the corresponding vinamidine (the neutral NacNac precursor). nih.govrsc.org This procedure required:
Synthesis of a NacNac-Copper(II) complex. nih.govrsc.org
Oxidation of the ligand within the complex using pure dioxygen bubbled through a warm solution for an extended period (e.g., two days). nih.govrsc.org
Decomplexation and hydrolysis of the resulting hemiacetal ligand to yield the final α-keto-β-diimine. nih.govrsc.org
This methodology is not only lengthy but also inefficient and wasteful, particularly the oxidation step. nih.gov
More recently, a significantly simpler and more direct synthetic route has been developed, involving the metal-free oxidation of vinamidine derivatives. nih.govrsc.orgdntb.gov.ua This protocol utilizes meta-chloroperbenzoic acid (m-CPBA) as an oxidant and provides a straightforward, one-step synthesis of α-keto-β-diimine ligands. nih.govresearchgate.netrsc.org The reaction is often clean, rapid (completed within an hour at room temperature), and can be performed on a multigram scale, representing a substantial improvement over the older method. nih.gov
This m-CPBA oxidation has been successfully applied to various vinamidine precursors with different N-aryl substituents and R groups on the backbone, demonstrating its broader applicability. nih.govrsc.org For instance, vinamidines with phenyl and di(methyl)amino R groups, which were not accessible via the copper-complex method, could be readily converted to the corresponding di(imine)ketones in high yields. rsc.org The resulting ketones were found to be remarkably stable for storage over months. rsc.org
The table below details the synthesis of various α-keto-β-diimines from their corresponding vinamidine precursors using the m-CPBA oxidation method. nih.govrsc.org
| Vinamidine Precursor (1) | N-Substituent | R Group | Resulting α-Keto-β-Diimine (2) | Yield |
| 1a | 2,6-diisopropylphenyl | Methyl | 2,4-bis((2,6-diisopropylphenyl)imino)pentan-3-one (2a ) | 98% |
| 1b | 2,4,6-trimethylphenyl | Methyl | 2,4-bis((2,4,6-trimethylphenyl)imino)pentan-3-one (2b ) | 75% |
| 1c | 2,6-diisopropylphenyl | Phenyl | 1,3-diphenyl-1,3-bis((2,6-diisopropylphenyl)imino)propan-2-one (2c ) | 87% |
| 1d | 2,6-diisopropylphenyl | Dimethylamino | 1,3-bis(dimethylamino)-1,3-bis((2,6-diisopropylphenyl)imino)propan-2-one (2d ) | 86% |
Theoretical and Computational Chemistry Studies of Vinamidine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. aps.org These methods, rooted in solving the Schrödinger equation, provide a framework for predicting molecular properties. fortunejournals.com
Density Functional Theory (DFT) has become a primary method for studying the geometric and electronic properties of molecular systems. youtube.comyoutube.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of computational cost and accuracy. youtube.comyoutube.com This approach is used to determine optimized molecular geometries and electronic structures for a wide range of molecules. nih.govsemanticscholar.org
For vinamidine-type superbases, DFT studies have been employed to investigate their basicity in both the gas phase and in acetonitrile (B52724). researchgate.netirb.hr These calculations reveal how structural modifications, such as introducing double bonds or substituents to the imidazoline (B1206853) rings, impact the geometric and electronic properties of the molecule, which in turn influences its basicity. researchgate.net The choice of the exchange-correlation functional within DFT is crucial, as it can affect the accuracy of predicted electronic properties. koreascience.kr
Natural Bond Orbital (NBO) analysis is a theoretical method used to study chemical bonding and electron delocalization within molecules. wisc.edunih.gov It provides a localized, intuitive picture of bonding by transforming the calculated molecular orbitals into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. wisc.edursc.org
NBO analysis helps to identify key donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. researchgate.net This technique can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, providing insight into hyperconjugative effects. rsc.org For molecules like vinamidine, NBO analysis can elucidate the electronic factors contributing to their high basicity by examining the charge distribution and orbital interactions. researchgate.net
Proton Affinity and Basicity Studies
The study of proton affinity (PA) and basicity is central to understanding the reactivity of molecules like vinamidine, which are classified as superbases. researchgate.net
Gas-phase basicity (GB) is the negative of the Gibbs free energy change for the protonation reaction in the gas phase, while proton affinity (PA) is the negative of the corresponding enthalpy change. nih.govnist.gov These values provide a measure of a molecule's intrinsic basicity, free from solvent effects. nih.gov
Computational methods, particularly DFT, are widely used to calculate the PA and GB of molecules. researchgate.netsemanticscholar.org For a series of molecules with the vinamidine structure, DFT calculations have shown PA values ranging from 261.0 to 284.2 kcal mol⁻¹. researchgate.net Studies have demonstrated that modifications to the molecular structure, such as adding methyl or dimethylamino substituents, can increase the gas-phase PA. researchgate.net Conversely, opening the ring structures leads to a significant drop in PA values, highlighting the importance of the constrained molecular framework for high basicity. researchgate.net
Table 1: Calculated Gas-Phase Proton Affinities (PA) for Vinamidine Structures Data sourced from DFT studies. researchgate.net
| Molecular Class | PA Range (kcal mol⁻¹) |
| Vinamidine Derivatives | 261.0 - 284.2 |
Predicting the acid dissociation constant (pKa) in solution is more complex than calculating gas-phase basicity due to the influence of the solvent. nih.govchemrxiv.org Computational approaches often combine quantum mechanical calculations of the molecule with a continuum solvation model to estimate the free energies of the acid and its conjugate base in solution. nih.govsemanticscholar.org
Acetonitrile is a common non-aqueous solvent for studying the basicity of strong bases. chemrxiv.org For vinamidine-type molecules, calculated pKa values in acetonitrile have been reported to be in the range of 24.6 to 31.9, confirming their superbasic nature. researchgate.net The accuracy of pKa prediction in non-aqueous solvents can be challenging, with potential errors arising from both the quantum chemical calculations and the solvation model. nih.govsemanticscholar.org
Table 2: Calculated pKa Values for Vinamidine Structures in Acetonitrile Data sourced from DFT studies combined with a continuum solvation model. researchgate.net
| Molecular Class | pKa Range (in Acetonitrile) |
| Vinamidine Derivatives | 24.6 - 31.9 |
Identifying the most likely site of protonation is crucial for understanding the basicity of a molecule. nih.govrsc.org Computational methods can determine the relative energies of different protonated forms to identify the most stable structure. rsc.orgresearchgate.net
In vinamidine structures, the proton attachment site is a key determinant of their high basicity, or "hyperbasicity". researchgate.net DFT studies have shown that introducing double bonds near the proton attachment site can decrease the molecule's proton affinity. researchgate.net The rigid, bicyclic structure of vinamidine constrains the positions of the imino nitrogen atoms, which is critical for stabilizing the protonated form and results in the observed superbasicity. researchgate.net Dismembering this constrained structure leads to a significant reduction in basicity. researchgate.net
Molecular Dynamics and Conformational Analysis
Computational chemistry provides powerful tools to investigate the dynamic behavior and conformational landscape of molecules like vinamidine. Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the flexibility, preferred shapes, and energetic properties of such compounds, which in turn influence their reactivity and interactions.
While specific molecular dynamics studies on vinamidine-hydroxide sulfate (B86663) are not extensively documented in publicly available literature, the principles of conformational analysis can be applied to the vinamidine core structure. The key flexible bond in the vinamidine backbone is the central C-C single bond, and rotation around this bond gives rise to different conformers. Additionally, the orientation of substituents on the nitrogen atoms can lead to various isomeric forms.
Conformational Preferences of the Vinamidine Backbone
The planarity of the vinamidine system is a crucial factor in its electronic structure, as it allows for maximum delocalization of the π-electrons across the N-C-C-C-N backbone. Computational studies on similar conjugated systems often reveal a delicate balance between stabilizing electronic effects that favor planar conformations and destabilizing steric interactions that may cause deviations from planarity.
Density Functional Theory (DFT) calculations are a common method to explore the potential energy surface associated with bond rotations. For a simple, unsubstituted vinamidine cation, one would expect to find several key conformations corresponding to rotations around the C-C single bonds. These can be broadly categorized as s-trans (antiperiplanar) and s-cis (synperiplanar) arrangements of the double bonds, with various intermediate gauche conformations.
Illustrative Conformational Analysis Data
Without specific literature data for vinamidine-hydroxide sulfate, the following table illustrates the type of information that a computational conformational analysis would typically provide for a molecule with a key rotatable bond.
| Dihedral Angle (N-C-C-C) | Conformation | Relative Energy (kcal/mol) | Key Features |
| 180° | s-trans (planar) | 0.0 (Reference) | Maximized π-conjugation, minimal steric hindrance. |
| ~60° | gauche | Higher | Intermediate energy, balance of steric and electronic effects. |
| 0° | s-cis (planar) | Highest | Significant steric repulsion between terminal groups. |
Note: The relative energy values are hypothetical and serve to illustrate the expected energetic ordering of conformers for a simple conjugated system.
Molecular dynamics simulations could further elucidate the dynamic behavior of vinamidine in different environments, such as in solution. Such simulations would track the movement of each atom over time, providing insights into the flexibility of the molecule, the lifetimes of different conformations, and the influence of solvent molecules on its structure. For instance, in a polar solvent, hydrogen bonding interactions with the nitrogen atoms could significantly influence the conformational equilibrium.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain through experimental means alone. For vinamidine and its derivatives, computational studies can shed light on their reactivity and the pathways through which they transform into other molecules.
Aromatization of Vinamidine Analogues to Pyridines
One area where computational modeling has been applied is in understanding the reluctance of certain vinamidine analogues to undergo aromatization to form substituted pyridines. nih.gov Theoretical evaluations of the reaction mechanism can reveal high energy barriers that hinder this transformation under specific conditions. nih.gov
The general proposed pathway for the formation of a pyridine (B92270) ring from a vinamidinium salt involves a cyclization step followed by elimination. Computational studies can model this process by:
Identifying Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Sophisticated algorithms are used to find these saddle points on the potential energy surface.
Computational analyses have suggested that for certain vinamidine analogues, the energy barrier for the initial cyclization or a subsequent step is prohibitively high, thus explaining the observed lack of reactivity. nih.gov These studies also indicate that the electronic nature of substituents can play a significant role; electron-withdrawing groups may facilitate the aromatization process, while electron-donating groups can hinder it. nih.gov
Illustrative Data from a Hypothetical Reaction Pathway Calculation
The following table provides an example of the kind of data that would be generated from a computational study of a reaction mechanism, in this case, a hypothetical cyclization of a vinamidine derivative.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactant (Vinamidine derivative) | 0.0 | Starting material. |
| 2 | Transition State 1 (TS1) | +25.0 | Energy barrier for the initial cyclization step. |
| 3 | Intermediate | -5.0 | A stable intermediate formed after cyclization. |
| 4 | Transition State 2 (TS2) | +15.0 | Energy barrier for the subsequent elimination step. |
| 5 | Product (Pyridine derivative) | -20.0 | The final product of the reaction. |
Note: These energy values are hypothetical and for illustrative purposes only.
By mapping out the entire reaction pathway and the associated energy changes, computational chemistry provides a detailed molecular-level understanding of the reaction mechanism. This knowledge is invaluable for optimizing reaction conditions, designing new synthetic routes, and predicting the reactivity of novel compounds.
Chemical Reactivity and Reaction Mechanisms of Vinamidine and Its Salts
Redox Chemistry and Formation of Radical Cations
The redox chemistry of vinamidinium salts is a key aspect of their reactivity, enabling their transformation into various other useful compounds. These salts can undergo both reduction and oxidation at the core vinamidine framework.
Reduction of vinamidinium salts, particularly 2-substituted derivatives, is a well-established process. For instance, 2-chlorovinamidinium salts can be cleanly reduced to the corresponding parent vinamidinium salts using reagents like hydroiodic acid (HI) or a combination of triphenylphosphine (PPh3) and p-toluenesulfonic acid (pTSA), often in high yields nih.gov. Furthermore, vinamidinium salts can be reduced by agents like sodium borohydride to yield secondary and tertiary allylic amines richmond.edunih.govresearchgate.net.
Oxidation of vinamidine derivatives can lead to the formation of stable radical cations. The oxidation of vinamidinium salts with reagents such as meta-chloroperbenzoic acid (m-CPBA) has been shown to produce persistent 1,3-di(amino)oxyallyl radical cations. This reactivity highlights the ability of the delocalized π-system of the vinamidine core to stabilize an unpaired electron nih.govresearchgate.net.
Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of chemical species. While detailed CV studies specifically on "Vinamidine-hydroxide Sulfate" are not available, the electrochemical properties of the closely related β-diketiminate (NacNac) ligands and their metal complexes provide significant insight. Since vinamidinium salts are the protonated precursors to NacNac ligands, their redox potentials are intrinsically linked.
Studies on β-diketiminate complexes of various metals, such as aluminum, molybdenum, tungsten, and nickel, have demonstrated that the ligand framework can be redox-active chemrxiv.orgrsc.orgchemrxiv.orgnih.govnih.govacs.org. For example, nickel complexes with β-diimino ligands (the neutral form of the protonated vinamidinium) show reduction waves in their cyclic voltammograms. The reduction potentials are significantly shifted depending on whether the ligand is in its neutral β-diimino form or its deprotonated, anionic β-diketiminate form nih.gov. A nickel(II) complex with a neutral β-diimino ligand exhibits a reversible reduction at -1.17 V (vs Fc+/0), which is cathodically shifted by approximately 580 mV upon deprotonation to the β-diketiminate form, reflecting the change in the electronic nature of the ligand nih.gov.
Molybdenum(V) and tungsten(V) complexes supported by β-diketiminate ligands also exhibit reductive processes in their CVs. A molybdenum(V) complex shows a reductive process at -0.95 V vs. Fc/[Fc]+, while the corresponding tungsten(V) complex is reduced at a more negative potential of -1.70 V acs.org. These studies indicate that the vinamidine scaffold, in its deprotonated and coordinated form, can readily participate in electron transfer processes.
Table 1: Representative Electrochemical Data for β-Diketiminate (NacNac) Complexes
| Complex/Ligand System | Redox Process | Potential (V vs. Fc+/0) | Technique | Reference |
|---|---|---|---|---|
| [Ni(HBDI)]2+ | Reduction | -1.17 (reversible) | CV | nih.gov |
| [Ni(BDI)]+ | Reduction | -1.76 (quasi-reversible) | CV | nih.gov |
| [MoO(BDIDipp)Cl2] | Reduction | -0.95 | CV | acs.org |
Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for the detection and characterization of radical species, including radical cations formed from vinamidine derivatives nih.govnih.govresearchgate.netresearchgate.net. The formation of radical intermediates during the chemical reactions of vinamidinium salts and their derivatives can be monitored using this technique.
For instance, during the oxidation of a vinamidine precursor with m-CPBA to form an α-keto-β-diimine, EPR monitoring of the reaction clearly showed the formation of a paramagnetic intermediate. The hyperfine structure of the EPR spectrum was simulated, revealing coupling with a single proton, two equivalent nitrogen atoms, and six protons, confirming the structure of the radical cation intermediate nih.gov. Similarly, the oxidation of a tetrakis(dimethylamino) vinamidinium salt with m-CPBA leads to a remarkably air-persistent 1,3-di(amino)oxyallyl radical cation, which can be readily studied by EPR nih.govresearchgate.net.
While direct EPR studies on the radical cation of the basic vinamidine scaffold are not extensively detailed, the EPR spectra of related nitrogen-containing radical cations are well-documented rsc.org. Molybdenum(V) and tungsten(V) complexes with β-diketiminate ligands, which have a d1 electron configuration, are paramagnetic and exhibit characteristic EPR spectra. These spectra confirm the presence of a metal-centered S = 1/2 spin system and provide information about the electronic environment of the metal, which is influenced by the coordinated NacNac ligand nih.gov.
Table 2: EPR Spectroscopic Data for Selected Radical Species and Paramagnetic Complexes
| Species | g-value (iso) | Hyperfine Coupling (a_iso) | Method | Reference |
|---|---|---|---|---|
| Vinamidine-derived radical cation | Not specified | a(1H), a(2N), a(6H) observed | EPR Monitoring | nih.gov |
| [MoO(BDIDipp)Cl2] | 1.963 | a_iso(Mo) = 130 MHz | EPR | nih.gov |
Hydrolysis and Stability Studies
Vinamidinium salts generally exhibit good stability, particularly as their hexafluorophosphate (B91526) salts, which are often described as easily handled, non-hygroscopic solids with a good shelf life nih.govnih.gov. However, under certain conditions, they can be susceptible to hydrolysis.
The hydrolysis of related amidinium salt systems has been studied and provides insight into the potential pathways for vinamidinium salt decomposition in aqueous media. For example, the hydrolysis of azetidin-2-ylideneammonium salts, a type of cyclic amidinium salt, proceeds via a general-base catalyzed mechanism. This involves the formation of a neutral tetrahedral intermediate, which then breaks down. Depending on which C-N bond cleaves, this can lead to different products rsc.org. A similar mechanism can be postulated for vinamidinium salts, where nucleophilic attack of water or hydroxide (B78521) on one of the iminium carbons would lead to a tetrahedral intermediate. Subsequent cleavage could lead to the corresponding vinylogous amide. Indeed, the formation of a vinylogous amide as a byproduct has been observed during reactions of (N,N-dimethylamino)vinamidinium salts, indicating that hydrolysis can be a competing reaction pathway nih.gov. The stability and susceptibility to hydrolysis can be influenced by the substituents on the nitrogen atoms and the carbon backbone.
Ligand Chemistry and Coordination Behavior of Vinamidine Scaffolds
The most significant aspect of the chemistry of vinamidinium salts is their role as precursors to β-diketiminate (NacNac) ligands rsc.org. Deprotonation of a vinamidinium salt at the central carbon atom of the N-C-C-C-N backbone generates the monoanionic NacNac ligand. These ligands are highly valued in coordination chemistry for their steric and electronic tunability and their ability to stabilize metals in a wide range of oxidation states rsc.orgrsc.orgresearchgate.net.
The deprotonated vinamidine scaffold, the NacNac anion, is an N,N'-chelating ligand that forms stable six-membered rings with metal ions. A vast number of metal complexes have been synthesized using NacNac ligands, spanning the main group elements, transition metals, and f-block elements rsc.orgmdpi.commdpi.comacs.orgresearchgate.net.
The synthesis of these complexes typically involves the reaction of a deprotonated NacNac ligand, often as a lithium or potassium salt, with a metal halide precursor in a salt metathesis reaction mdpi.comacs.org. The steric bulk of the N-aryl substituents on the NacNac ligand can be systematically varied to control the coordination number and geometry of the resulting metal complex. Large, bulky substituents can prevent dimerization and stabilize low-coordinate, highly reactive metal centers rsc.orgrsc.org.
Table 3: Representative Metal Complexes Derived from Vinamidine (NacNac) Scaffolds
| Metal | Representative Complex Formula | Metal Oxidation State | Application/Feature | Reference |
|---|---|---|---|---|
| Aluminum | (NacNac)Al | +1 | Stable low-valent species | rsc.org |
| Gallium | (NacNac)Ga | +1 | Carbene-like reactivity | rsc.org |
| Molybdenum | [MoO(NacNac)Cl2] | +5 | Paramagnetic precursor | nih.govacs.org |
| Tungsten | [WO(NacNac)Cl2] | +5 | Precursor for reduction studies | nih.govacs.org |
| Nickel | [Ni(NacNac)]+ | +2 | Proton reduction catalysis | nih.gov |
β-Diketiminate (NacNac) ligands, derived from vinamidinium salts, are considered "spectator" ligands in many applications, meaning they provide a stable coordination environment that allows for the study and manipulation of the chemistry at the metal center. However, they can also be "non-innocent," participating directly in redox reactions rsc.org.
The key features of NacNac ligands that make them so versatile include:
Steric Tunability : The N-substituents can be varied from small alkyl groups to very bulky aryl groups like 2,6-diisopropylphenyl (Dipp) or 2,4,6-trimethylphenyl (Mes). This steric control is crucial for stabilizing reactive species rsc.orgrsc.org.
Electronic Tunability : The electronic properties of the ligand can be modified by changing the substituents on the ligand backbone or the N-aryl rings. This allows for fine-tuning of the reactivity of the metal center rsc.org.
Strong M-L Bonding : As monoanionic, bidentate ligands, they form strong bonds with metal centers, providing thermal stability to the resulting complexes rsc.org.
These properties have led to the use of NacNac-metal complexes in a wide array of catalytic applications, including polymerization, C-H activation, and small molecule activation rsc.orgnih.govresearchgate.net. The vinamidinium salt, as the readily accessible precursor, is therefore the gateway to this rich and diverse area of coordination chemistry researchgate.netresearchgate.netacs.org.
Advanced Analytical Methodologies for Detection and Quantification of Vinamidine in Complex Matrices E.g., Natural Extracts, Reaction Mixtures
Chromatographic Separation Techniques Coupled with Spectroscopic Detection
Chromatographic techniques are fundamental for the separation of individual components from a complex mixture, allowing for their subsequent identification and quantification. For vinamidinium salts, which are often polar and non-volatile, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. Gas Chromatography (GC) can also be employed, though often requires derivatization of the analyte.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of organic salts like vinamidinium salts. Reversed-phase HPLC is a common mode of separation, but due to the charged nature of vinamidinium compounds, techniques such as ion-pairing chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can offer superior separation and peak shape. In ion-pairing chromatography, a reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, enhancing its retention on a nonpolar stationary phase. HILIC provides an alternative for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Gas Chromatography (GC), while typically used for volatile and thermally stable compounds, can be adapted for the analysis of less volatile compounds like vinamidinium salts through derivatization. This process converts the analyte into a more volatile derivative. However, due to the ionic nature of vinamidinium salts, HPLC is generally the more direct and preferred chromatographic method. When used, GC is almost always coupled with mass spectrometry (GC-MS) for definitive identification of the separated components.
Spectroscopic detectors are essential for identifying and quantifying the compounds after they have been separated by chromatography.
UV-Vis Detectors : Vinamidinium salts possess chromophores that absorb light in the ultraviolet-visible region, making UV-Vis detection a straightforward and robust method for quantification following HPLC separation.
Mass Spectrometry (MS) : Coupling chromatography with a mass spectrometer (e.g., HPLC-MS, GC-MS) provides detailed structural information, enabling unequivocal identification of the analyte based on its mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : While less common as a direct chromatographic detector, NMR can be used offline to analyze collected fractions for unambiguous structure elucidation. The purity and structure of synthesized vinamidinium salts are routinely confirmed using ¹H and ¹³C NMR.
Below is a table summarizing typical parameters for the HPLC analysis of organic salts, applicable to vinamidinium sulfate (B86663).
| Parameter | HPLC Configuration 1 | HPLC Configuration 2 |
| Technique | Reversed-Phase with Ion-Pairing | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase (Column) | C18 (e.g., 250 x 4.6 mm, 5 µm) | Zwitterionic HILIC (e.g., sulfobetaine (B10348) functional groups) |
| Mobile Phase | Acetonitrile (B52724)/Water gradient with an ion-pairing agent (e.g., trifluoroacetic acid) | Acetonitrile/Aqueous buffer (e.g., ammonium (B1175870) formate) |
| Detector | UV-Vis Detector (set at a specific wavelength, e.g., 276 nm) | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Application | Quantification in reaction mixtures. | Analysis in complex matrices, separation from other polar compounds. |
High-Throughput Screening Methods for Synthetic Library Analysis
High-Throughput Screening (HTS) encompasses automated methods used to rapidly test thousands to millions of chemical compounds, making it a cornerstone of modern drug discovery and materials science. For synthetic libraries of vinamidinium derivatives, HTS can be employed to quickly identify compounds with desired properties or to optimize reaction conditions for their synthesis.
The primary goal of HTS in this context is to analyze a large number of samples from a synthetic library efficiently. This can involve screening for the presence and purity of the desired vinamidinium salt or assessing the outcome of a particular chemical transformation across a wide range of substrates.
Several HTS methodologies are applicable to the analysis of vinamidinium salt libraries:
Mass Spectrometry-Based HTS : This is a powerful label-free technique. Automated systems can rapidly analyze samples from microtiter plates, providing mass information that confirms the presence of the target compound. This method is highly sensitive and selective, making it ideal for analyzing crude reaction mixtures.
Fluorescence-Based Assays : If the vinamidinium salts or their reaction products are fluorescent, or if they can participate in a reaction that generates a fluorescent signal, this can be a very sensitive and rapid screening method. Fluorescence polarization and Förster resonance energy transfer (FRET) are examples of techniques that could be adapted for this purpose.
Chromatographic HTS : Rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) methods can be developed to quickly analyze a large number of samples. By using short columns and fast gradients, analysis times can be reduced to a minute or less per sample, allowing for the screening of large libraries.
The table below outlines different HTS approaches that could be applied to a synthetic library of vinamidinium compounds.
| HTS Method | Principle | Throughput | Advantages | Considerations |
| Flow Injection Analysis-MS | Direct injection of samples into a mass spectrometer without prior chromatographic separation. | Very High (seconds per sample) | Extremely fast; provides mass confirmation. | Potential for ion suppression from complex matrices. |
| Parallel HPLC-MS | Utilizes multiple HPLC systems in parallel to analyze several samples simultaneously. | High | Combines separation with mass detection; increases throughput over single-system analysis. | Higher instrument complexity and cost. |
| Fluorescence Plate Reader Assay | Measures the fluorescence intensity of samples in a microtiter plate. | Very High | Simple, fast, and sensitive. | Requires the target compound or a reaction product to be fluorescent. |
Future Research Directions for Vinamidine Hydroxide Sulfate and Its Analogues
Exploration of New Synthetic Methodologies
The predominant method for synthesizing vinamidinium salts involves the Vilsmeier-Haack reaction, where substituted acetic acids or their derivatives react with reagents like phosphorus oxychloride in dimethylformamide (DMF). nih.govnih.govnih.gov While effective, this method often requires harsh reagents and stoichiometric activators. Future research should focus on developing more efficient, versatile, and environmentally benign synthetic routes.
The principles of green chemistry are crucial for the future synthesis of vinamidine analogues. nih.govjocpr.com Current methods often rely on chlorinated solvents and reagents like POCl₃, which pose environmental and safety concerns. nih.govacs.org Future methodologies should aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.comresearchgate.net
Key areas for exploration include:
Catalytic Methods: Developing catalytic versions of the Vilsmeier-Haack reaction or entirely new catalytic cycles could reduce the need for stoichiometric activating agents. Transition-metal catalysis, which has been successfully applied to amidine synthesis, could be a fruitful area of investigation. mdpi.com
Alternative Solvents: Research into replacing traditional solvents like DMF with greener alternatives such as water, bio-based solvents, or supercritical CO₂ is needed. jocpr.commdpi.com
Energy-Efficient Techniques: The use of microwave irradiation or flow chemistry could shorten reaction times, increase yields, and allow for more precise control over reaction conditions, contributing to a more sustainable process. mdpi.com
Palladium-Free Synthesis: Building on recent successes in using vinamidinium salts for palladium-free coupling reactions, further exploration of these pathways can reduce reliance on expensive and toxic heavy metal catalysts. acs.orgnih.gov
| Aspect | Traditional Method (e.g., Vilsmeier-Haack) | Potential Green Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric POCl₃, DMF nih.gov | Catalytic systems (e.g., transition metals), biocatalysts |
| Solvents | Chlorinated solvents, DMF | Water, bio-solvents, supercritical fluids mdpi.com |
| Energy | Conventional heating | Microwave-assisted synthesis, flow chemistry mdpi.com |
| Byproducts | Phosphorus-containing waste | Reduced waste through higher atom economy |
| Catalysts | Often not applicable | Development of palladium-free coupling methods acs.org |
Deeper Mechanistic Understanding of Chemical Reactivity
Vinamidinium salts are characterized by their reactivity towards both nucleophiles and electrophiles. researchgate.net While their utility in forming heterocyclic compounds is well-documented, a detailed mechanistic understanding of these transformations is often lacking. researchgate.netresearchgate.net Future research should employ a combination of experimental and computational techniques to elucidate the underlying reaction pathways.
Key questions to be addressed include:
Reaction Intermediates: Identifying and characterizing transient intermediates in reactions, such as those involved in the formation of pyridin-2(1H)-ones or other heterocycles, is crucial for optimizing reaction conditions and expanding their synthetic scope. researchgate.netresearchgate.net
Regioselectivity: Understanding the factors that control the regioselectivity of nucleophilic and electrophilic attack on the vinamidine backbone will enable more predictable and controlled syntheses.
Kinetic vs. Thermodynamic Control: Studies are needed to determine whether product distributions in complex reactions are governed by kinetic or thermodynamic factors, which would inform the rational design of synthetic protocols.
| Research Strategy | Objective | Techniques |
|---|---|---|
| Intermediate Trapping | Isolate or detect transient species in a reaction pathway. | Low-temperature spectroscopy (NMR, IR), chemical trapping experiments. |
| Kinetic Studies | Determine reaction rates, orders, and activation parameters. | In-situ monitoring (e.g., UV-Vis, NMR), computational modeling. |
| Isotope Labeling | Trace the fate of specific atoms throughout a reaction. | Synthesis of isotopically labeled starting materials (e.g., ¹³C, ¹⁵N), analysis by NMR or Mass Spectrometry. |
| Computational Analysis | Model reaction energy profiles and transition states. | Density Functional Theory (DFT), Ab initio calculations. |
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry offers powerful tools for accelerating the discovery and design of new vinamidine analogues with tailored properties. nih.gov While experimental work remains essential, in silico methods can screen vast chemical spaces, predict molecular properties, and provide insights that guide synthetic efforts. jchemlett.comnih.gov
Future computational research should focus on:
Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and other machine learning techniques to predict the electronic, optical, and material properties of novel vinamidine derivatives. jchemlett.com
Reaction Modeling: Employing high-level theoretical calculations to model reaction mechanisms, predict outcomes, and design catalysts for new synthetic transformations.
Supramolecular Assembly Simulation: Using molecular dynamics simulations to model how vinamidine-containing molecules self-assemble, providing insights into the formation of complex materials and guiding the design of building blocks for supramolecular chemistry. nih.govresearchgate.net
| Computational Method | Application Area | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity and Spectroscopy | Electron density, orbital energies (HOMO/LUMO), NMR/UV-Vis spectra, reaction barriers. |
| Molecular Dynamics (MD) | Supramolecular Chemistry | Conformational analysis, self-assembly behavior, solvent effects, binding affinities. researchgate.net |
| QSAR/Machine Learning | Materials Design | Correlation of structure with properties like conductivity, thermal stability, or optical absorption. jchemlett.com |
Role of Vinamidine in Supramolecular Chemistry and Materials Science (Non-Clinical)
The rigid, planar, and electronically tunable nature of the vinamidine core makes it an excellent candidate for applications in supramolecular chemistry and materials science. researchgate.net These compounds can act as ligands for metal complexes or as building blocks for larger, functional architectures.
Future research in this area should explore:
Self-Assembling Systems: Designing and synthesizing vinamidine analogues that can self-assemble into well-defined structures such as gels, liquid crystals, or nanofibers.
Conductive Materials: Investigating the potential of vinamidine-based polymers and metal-organic frameworks (MOFs) for applications in molecular electronics, leveraging their conjugated π-systems.
Molecular Recognition and Sensing: Developing vinamidine-based host molecules or cyclophanes capable of selectively binding specific guest molecules, which could be used as chemical sensors. researchgate.net
Stimuli-Responsive Materials: Incorporating the vinamidine scaffold into polymers or gels to create materials that change their properties (e.g., color, shape) in response to external stimuli like light, pH, or temperature.
| Application Area | Vinamidine-Based Structure | Target Function |
|---|---|---|
| Molecular Electronics | Conjugated Polymers, Metal-Organic Frameworks (MOFs) | Organic conductors, semiconductors, light-emitting materials. |
| Chemical Sensing | Cyclophanes, Macrocycles researchgate.net | Selective detection of ions or small organic molecules. |
| Smart Materials | Polymer Gels, Liquid Crystals | Materials that respond to pH, light, or thermal changes. |
| Catalysis | Amidinates as ligands for lanthanide complexes researchgate.net | Homogeneous catalysis for polymerization or other organic transformations. |
Investigation of Biosynthetic Enzymes and Pathways
Currently, there is no known natural biosynthetic pathway for vinamidine or its direct analogues. The amidine functional group itself is found in nature, but the specific 1,5-diazapentadiene structure of vinamidines has not been reported as a natural product. wikipedia.org This presents a unique opportunity for bio-inspired and enzymatic research.
Future directions include:
Genome Mining: Searching microbial and plant genomes for putative gene clusters that might encode enzymes capable of constructing a vinamidine-like scaffold from common metabolic precursors.
Enzyme Engineering: Modifying existing enzymes, such as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), to accept unnatural substrates and catalyze novel condensation reactions that could lead to vinamidine structures.
Directed Evolution: Using directed evolution to evolve enzymes with novel catalytic functions for synthesizing vinamidine analogues, which could provide a highly sustainable and stereoselective manufacturing route. nih.govresearchgate.netnih.gov
| Approach | Methodology | Potential Precursors | Target Enzymes |
|---|---|---|---|
| Genome Mining | Bioinformatic analysis of sequenced genomes. | Amino acids, malonate derivatives. | Novel synthases or transferases. |
| Enzyme Engineering | Site-directed mutagenesis of known enzymes. | Custom-synthesized amino or keto acids. | Polyketide Synthases (PKS), Non-Ribosomal Peptide Synthetases (NRPS). |
| Directed Evolution | Iterative rounds of mutation and selection for desired activity. | Simple aldehydes and amines. | Imine reductases, transaminases. nih.gov |
Q & A
Q. What are the established analytical methods for quantifying Vinamidine-hydroxide Sulfate in experimental samples?
To quantify this compound, high-performance liquid chromatography (HPLC) with UV detection is commonly employed. Method validation should include parameters like linearity (e.g., 1–100 µg/mL), precision (RSD <2%), and recovery rates (95–105%) using spiked matrices. Reference standards must be prepared under controlled conditions to ensure accuracy, as outlined in protocols for similar sulfate-based compounds . For purity assessment, liquid chromatography-mass spectrometry (LC-MS/MS) can identify and quantify degradation products or impurities at trace levels (e.g., <0.1%) .
Q. How is this compound synthesized, and what are the critical quality control steps?
Synthesis typically involves sulfonation of the parent compound under acidic conditions. Key quality control steps include:
- Reaction monitoring : Use FTIR or NMR to confirm sulfonate group incorporation.
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance yield and purity.
- Residual solvent analysis : Gas chromatography (GC) ensures compliance with ICH guidelines (e.g., ethanol <5000 ppm) . Detailed protocols for analogous sulfate compounds emphasize rigorous pH control and temperature gradients during synthesis .
Q. What stability-indicating assays are recommended for long-term storage studies of this compound?
Accelerated stability studies (40°C/75% RH for 6 months) should employ HPLC to track degradation kinetics. Forced degradation under oxidative (H₂O₂), thermal (60°C), and photolytic conditions (ICH Q1B) helps identify major degradation pathways. Data should be analyzed using Arrhenius plots to predict shelf-life . Storage recommendations (e.g., desiccated, 2–8°C) align with guidelines for hygroscopic sulfate salts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic parameters across studies?
Discrepancies in bioavailability or half-life data may arise from differences in:
- Analytical methods : Cross-validate LC-MS/MS and ELISA assays using shared reference samples.
- Experimental models : Compare results from in vitro (Caco-2 cells) and in vivo (rodent) studies to assess species-specific metabolism . Meta-analyses should stratify data by study design (e.g., dose, administration route) and apply statistical tools like ANOVA to identify confounding variables .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other therapeutics?
Use factorial design (e.g., 2×2 matrix) to evaluate combination therapies. Key steps:
- Dose-response curves : Determine IC₅₀ values for this compound and co-administered drugs (e.g., cisplatin).
- Synergy quantification : Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) . In vivo studies should include control groups for additive vs. synergistic effects, with pharmacokinetic sampling at critical timepoints .
Q. How can researchers mitigate batch-to-batch variability in this compound’s bioactivity?
Implement Quality-by-Design (QbD) principles:
- Critical process parameters (CPPs) : Identify factors like reaction time and pH that impact sulfonation efficiency.
- Multivariate analysis : Use partial least squares (PLS) regression to correlate CPPs with bioactivity (e.g., IC₅₀ in cell assays) . Batch records should document raw material sources (e.g., sulfate counterion purity >99%) to trace variability .
Q. What advanced techniques characterize this compound’s degradation pathways in environmental matrices?
For environmental fate studies:
- Isotopic labeling : Use ³⁵S-labeled this compound to track sulfate release in aqueous systems.
- High-resolution mass spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated derivatives) in soil or water samples . Ecotoxicity assays (e.g., Daphnia magna LC₅₀) should align with OECD guidelines to ensure reproducibility .
Methodological Resources
- Data presentation : Structure results using IMRaD format, with tables highlighting key parameters (e.g., purity, yield) and figures illustrating spectral data (FTIR/NMR) .
- Literature reviews : Use databases like PubMed with search terms "this compound AND (synthesis OR pharmacokinetics)" to aggregate peer-reviewed studies. Exclude non-English reviews to avoid data duplication .
- Statistical analysis : For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
